molecular formula C21H27N3O4S B278385 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide

2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide

Cat. No. B278385
M. Wt: 417.5 g/mol
InChI Key: LRUHBAFPXRZITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.

Mechanism Of Action

2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide activates the immune system by inducing the production of cytokines, which are signaling molecules that help to coordinate the immune response. Specifically, 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide activates the production of tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ), which are both involved in the immune response against cancer cells.
Biochemical and Physiological Effects:
2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells. 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has also been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.

Advantages And Limitations For Lab Experiments

One advantage of 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide is that it has been extensively studied in preclinical models, and has shown promising results in a variety of cancer types. However, one limitation is that the mechanism of action is not fully understood, and there is still much to be learned about the optimal dosing and administration of 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide.

Future Directions

There are several future directions for research on 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide. One area of interest is the development of combination therapies that incorporate 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide with other anti-cancer agents. Another area of interest is the development of biomarkers that can be used to identify patients who are most likely to benefit from treatment with 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide. Finally, there is ongoing research into the mechanism of action of 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide, which may help to identify new targets for anti-cancer therapy.

Synthesis Methods

2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide can be synthesized through a multi-step process starting with 3,5-dimethylphenol. The first step involves the synthesis of 3,5-dimethylphenol-4-sulfonic acid, which is then converted to 2-(3,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-methanesulfonylpiperazin-1-yl)aniline to produce 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide.

Scientific Research Applications

2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

Product Name

2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H27N3O4S/c1-16-12-17(2)14-20(13-16)28-15-21(25)22-18-4-6-19(7-5-18)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25)

InChI Key

LRUHBAFPXRZITA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.